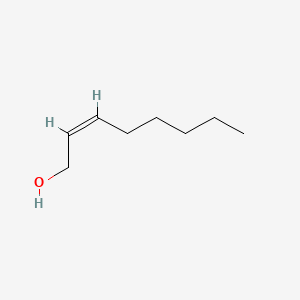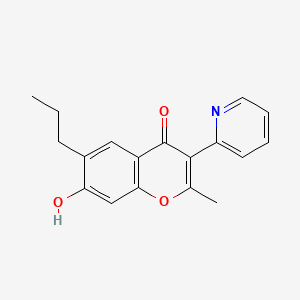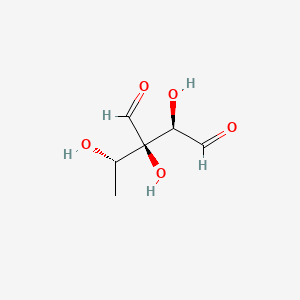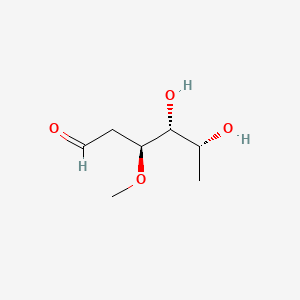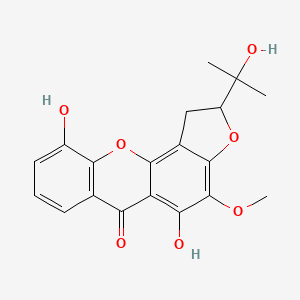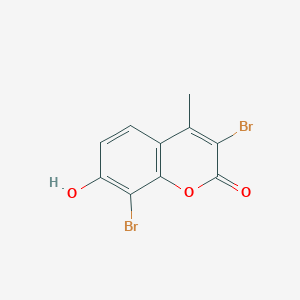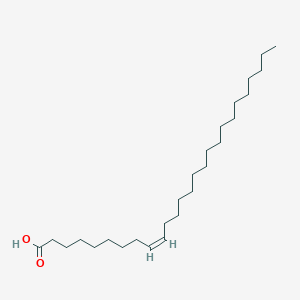
9Z-hexacosenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9Z)-hexacosenoic acid is a hexacosenoic acid in which the double bond is located at position 9 and has Z configuration. It is a conjugate acid of a (17Z)-hexacosenoic acid.
Scientific Research Applications
Antibacterial and Antimicrobial Properties
Research has highlighted the potential of certain fatty acids, including those similar to 9Z-hexacosenoic acid, in exhibiting antibacterial and antimicrobial properties. For instance, Desbois et al. (2008) isolated monounsaturated and polyunsaturated fatty acids from marine diatoms that displayed significant activity against Gram-positive bacteria, including multi-drug resistant Staphylococcus aureus, suggesting their potential as new therapies for drug-resistant infections (Desbois et al., 2008). Similarly, Carballeira et al. (2002) synthesized a naturally occurring hexadecadienoic acid, demonstrating its antimicrobial activity against Gram-positive bacteria and its ability to inhibit human topoisomerase I (Carballeira et al., 2002).
Biosynthetic Studies and Chemical Defense in Diatoms
Pohnert et al. (2004) described the synthesis of a polyunsaturated hexadecatetraenoic acid found in marine and freshwater diatoms. This study highlights the role of such fatty acids in the chemical defense mechanisms of algae, as well as their importance in biosynthetic studies (Pohnert et al., 2004).
Interaction with Nuclear Receptors and Gene Expression
Alam et al. (1995) explored the interaction of conformationally defined retinoic acid analogs, which could include compounds similar to 9Z-hexacosenoic acid, with cellular receptors and their subsequent impact on gene expression. This study suggests potential applications in understanding and manipulating gene activation processes (Alam et al., 1995).
Potential Role in Protection Against Substrate Toxicity
Heipieper et al. (1992) discovered a trans unsaturated fatty acid in Pseudomonas putida, which undergoes isomerization from the cis form under toxic conditions. This study provides insights into the adaptive responses of bacteria to environmental stresses, a mechanism that could be relevant to similar fatty acids like 9Z-hexacosenoic acid (Heipieper et al., 1992).
Novel Antimicrobial and Antifungal Compounds
Findlay and Patil (1984) and Feng et al. (2015) have isolated novel fatty acids with significant antibacterial and antifungal activities from various marine organisms. These findings underscore the potential of fatty acids, including those structurally related to 9Z-hexacosenoic acid, in developing new antimicrobial agents (Findlay & Patil, 1984); (Feng et al., 2015).
properties
Product Name |
9Z-hexacosenoic acid |
|---|---|
Molecular Formula |
C26H50O2 |
Molecular Weight |
394.7 g/mol |
IUPAC Name |
(Z)-hexacos-9-enoic acid |
InChI |
InChI=1S/C26H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28/h17-18H,2-16,19-25H2,1H3,(H,27,28)/b18-17- |
InChI Key |
WCVLVNLRVRJFLN-ZCXUNETKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC/C=C\CCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCC=CCCCCCCCC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



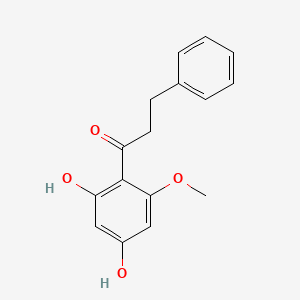
![[4-Sulfooxy-2-[[1,2,5-trimethyl-5-[2-(1,2,5,5-tetramethyl-2,3,4,4a,6,7-hexahydronaphthalen-1-yl)ethyl]-2,3,6,7,8,8a-hexahydronaphthalen-1-yl]methyl]phenyl] hydrogen sulfate](/img/structure/B1236341.png)
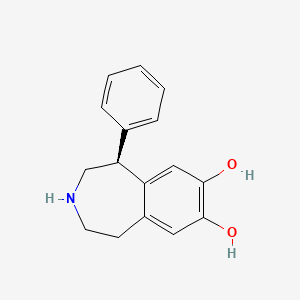
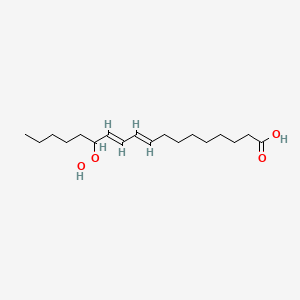
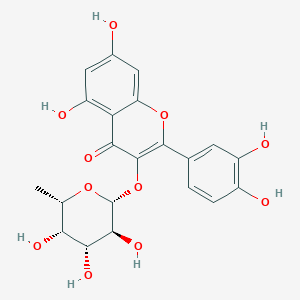
![(Z)-2-cyano-N-[3-[[(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propyl]-3-(3,4-dihydroxyphenyl)prop-2-enamide](/img/structure/B1236347.png)
![7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1236348.png)
